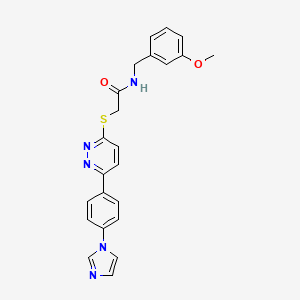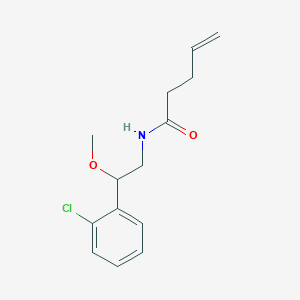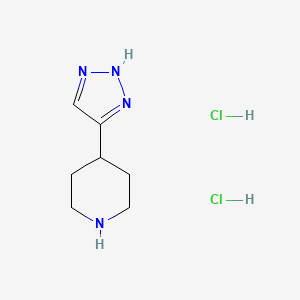![molecular formula C24H22N2O4S B2492449 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2253639-50-6](/img/structure/B2492449.png)
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to introduce specific functional groups and structures. A study by Le and Goodnow (2004) presents a convenient synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which shares structural similarities with the target compound. This synthesis is achieved in high yield from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, obtained from potassium thiocyanate, showcasing a methodological approach to crafting such molecules (Le & Goodnow, 2004).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound. Studies involving X-ray diffraction and computational methods, such as density-functional-theory (DFT) calculations, are common for elucidating the structure of related molecules. For instance, Shen et al. (2012) synthesized and characterized new pyrazole derivatives, studying their molecular structure via X-ray diffraction compared to DFT calculations, which can provide insights into the spatial arrangement and electronic structure of similar compounds (Shen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be explored through their involvement in various chemical reactions. Mellor and Chan (1997) described the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their efficient condensation for the synthesis of structurally diverse hydroxamic acids, indicating the versatile reactivity of the fluoren-9-ylmethoxycarbonyl moiety (Mellor & Chan, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of the compound under different conditions. Zhu, Wang, and Lu (2009) conducted a study on a related compound, examining its crystalline structure and physical interactions through hydrogen bonding and π–π stacking, which provides valuable information for assessing the physical characteristics of similar compounds (Zhu, Wang, & Lu, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability, and acid-base behavior, are crucial for applications in synthesis and material science. Nural et al. (2018) detailed the synthesis, antimicrobial activity, and acid dissociation constants of compounds with structural elements similar to the target molecule, highlighting the chemical behavior and potential biological activity of these molecules (Nural et al., 2018).
Applications De Recherche Scientifique
Synthetic Methodologies
A study by K. Le and R. Goodnow (2004) presented a convenient synthesis method for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, highlighting its potential as an intermediate for further chemical transformations Le & Goodnow, 2004.
Protection of Hydroxy-Groups
C. Gioeli and J. Chattopadhyaya (1982) explored the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups. This work underscores the utility of Fmoc in peptide synthesis, where it offers a stable yet removable protection strategy, compatible with various acid- and base-labile protecting groups Gioeli & Chattopadhyaya, 1982.
Antimicrobial Applications
The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was investigated by Yahya Nural et al. (2018). These compounds showed promising activity against various bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents Nural et al., 2018.
Solid-Phase Synthesis Applications
Sarah L. Mellor and W. Chan (1997) discussed the use of a fluoren-9-ylmethoxycarbonyl group in the solid-phase synthesis of N-alkylhydroxamic acids. This highlights the adaptability of the Fmoc group in solid-phase organic synthesis, facilitating the production of a diverse array of structurally complex molecules Mellor & Chan, 1997.
Bioimaging and Photophysics
A. Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorenyl probe, demonstrating its application in bioimaging, particularly for targeting integrins in cancer cells. The study emphasizes the compound's high two-photon absorption efficiency and selectivity, making it attractive for integrin imaging Morales et al., 2010.
Safety and Hazards
Propriétés
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23(28)21-14-31-22(25-21)11-15-9-10-26(12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCUJISRMZCMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253639-50-6 |
Source


|
| Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)methyl]-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)


![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)




![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
